Pyridine-3,5-diylbis[(4-benzylpiperidin-1-yl)methanone]
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Overview
Description
(4-BENZYLPIPERIDINO){5-[(4-BENZYLPIPERIDINO)CARBONYL]-3-PYRIDYL}METHANONE is a complex organic compound that features a piperidine ring substituted with benzyl groups and a pyridyl methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-BENZYLPIPERIDINO){5-[(4-BENZYLPIPERIDINO)CARBONYL]-3-PYRIDYL}METHANONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of benzyl groups through nucleophilic substitution reactions. The pyridyl methanone moiety can be introduced via a Friedel-Crafts acylation reaction. The final product is obtained after purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(4-BENZYLPIPERIDINO){5-[(4-BENZYLPIPERIDINO)CARBONYL]-3-PYRIDYL}METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(4-BENZYLPIPERIDINO){5-[(4-BENZYLPIPERIDINO)CARBONYL]-3-PYRIDYL}METHANONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (4-BENZYLPIPERIDINO){5-[(4-BENZYLPIPERIDINO)CARBONYL]-3-PYRIDYL}METHANONE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(4-BENZYLPIPERIDINO)CARBONYL-PYRIDINE: Similar structure but lacks the additional piperidine ring.
BENZYLPIPERIDINE: Contains the piperidine ring with benzyl substitution but lacks the pyridyl methanone moiety.
Uniqueness
(4-BENZYLPIPERIDINO){5-[(4-BENZYLPIPERIDINO)CARBONYL]-3-PYRIDYL}METHANONE is unique due to its combination of a piperidine ring, benzyl groups, and a pyridyl methanone moiety
Properties
Molecular Formula |
C31H35N3O2 |
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Molecular Weight |
481.6 g/mol |
IUPAC Name |
[5-(4-benzylpiperidine-1-carbonyl)pyridin-3-yl]-(4-benzylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C31H35N3O2/c35-30(33-15-11-26(12-16-33)19-24-7-3-1-4-8-24)28-21-29(23-32-22-28)31(36)34-17-13-27(14-18-34)20-25-9-5-2-6-10-25/h1-10,21-23,26-27H,11-20H2 |
InChI Key |
MPCSDKWAQIDWNH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC(=CN=C3)C(=O)N4CCC(CC4)CC5=CC=CC=C5 |
Origin of Product |
United States |
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